1H-Indole-5-carboxamide
Overview
Description
1H-Indole-5-carboxamide, also known as SD-169, is a p38α MAPK-selective inhibitor . It has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation . It is also known as 5-(Aminocarbonyl)-1H-indole, 5-Carbamoylindole, and 5-Carboxamidoindole .
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-5-carboxamide, has been a topic of interest for many researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The molecular formula of 1H-Indole-5-carboxamide is C9H8N2O . It has a molecular weight of 160.18 .Chemical Reactions Analysis
1H-Indole-5-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .Physical And Chemical Properties Analysis
1H-Indole-5-carboxamide is a pale yellow to off-white powder . It has a molecular weight of 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Monoamine Oxidase B Inhibitors
1H-Indole-5-carboxamide and its derivatives have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the brain associated with neurological disorders. For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide showed significant selectivity and potency against human MAO-B, which could have implications in treating diseases like Parkinson's and Alzheimer's (Tzvetkov et al., 2014).
Allosteric Modulators of CB1 Receptor
Compounds based on 1H-Indole-5-carboxamide have been shown to be effective allosteric modulators of the cannabinoid CB₁ receptor. This receptor is involved in various physiological processes, and modulation by these compounds can impact therapeutic strategies for conditions like pain management and neurological disorders. The specific structural features of indole-carboxamides are crucial for their activity as allosteric modulators (Piscitelli et al., 2012).
Anticancer Properties
1H-Indole-5-carboxamide derivatives have been explored for their potential in cancer therapy. Some studies have shown that these compounds can exhibit significant anticancer activities. For instance, certain indole-carboxamide compounds demonstrated strong antitumor activity against various human cancer cell lines, offering a promising direction for developing new anticancer agents (Hassan et al., 2021).
Central Nervous System (CNS) Modulators
Several 1H-Indole-5-carboxamide derivatives have been synthesized and studied as potential central nervous system modulators. These compounds, especially those acting as selective 5-HT7 receptor agonists, have shown promise in the study of mood disorders and could be beneficial for treating conditions like depression and anxiety (Latacz et al., 2018).
Glycogen Phosphorylase Inhibitors
1H-Indole-5-carboxamide derivatives have been identified as potent inhibitors of glycogen phosphorylase, an enzyme involved in glycogen metabolism. This discovery opens up potential therapeutic applications in managing conditions like type 2 diabetes and metabolic syndrome (Onda et al., 2008).
Future Directions
Indole derivatives, including 1H-Indole-5-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
1H-indole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMYQEAXTITUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566323 | |
Record name | 1H-Indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxamide | |
CAS RN |
1670-87-7 | |
Record name | Indole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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